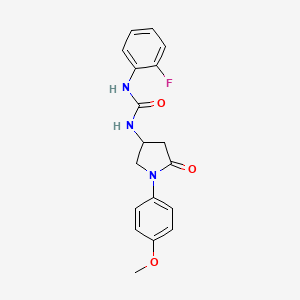

1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a 2-fluorophenyl group and a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group. The urea linker (-NHCONH-) enables hydrogen bonding, while the fluorophenyl and methoxyphenyl groups modulate electronic and steric properties.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-25-14-8-6-13(7-9-14)22-11-12(10-17(22)23)20-18(24)21-16-5-3-2-4-15(16)19/h2-9,12H,10-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIFTZSMQAYBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various urea derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The mechanism of action appears to involve the inhibition of key enzymes related to cancer cell proliferation:

- Enzyme Inhibition : The compound inhibits histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values ranging from 0.5 to 2 µM against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The introduction of electron-withdrawing groups, such as fluorine, enhances the anticancer activity by increasing binding affinity to target proteins.

- Ring Modifications : Modifications to the pyrrolidine ring can significantly affect the compound's biological profile, impacting both potency and selectivity.

Case Studies

Several case studies illustrate the efficacy of 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in various applications:

| Study | Compound | Target | IC50 Value | Outcome |

|---|---|---|---|---|

| 1 | Compound A | MCF-7 Cells | 0.65 µM | Induced apoptosis via HDAC inhibition |

| 2 | Compound B | HeLa Cells | 2.41 µM | Significant cytotoxicity observed |

| 3 | Compound C | Bacterial Strain X | 24.1 ppm | Effective antimicrobial activity |

These studies highlight the potential of this compound in both anticancer and antimicrobial applications, showcasing its versatility as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- The 4-methoxyphenyl group provides moderate electron-donating effects, balancing solubility and membrane permeability.

- Ring Systems : The 5-oxopyrrolidin-3-yl moiety in the target compound offers conformational flexibility and hydrogen-bonding sites, contrasting with the rigid oxadiazole in or pyridine in .

- Biological Implications : Urea derivatives with nitropyridinyl (e.g., compound 1 in ) exhibit glucokinase activation, suggesting that the target compound’s urea core could be optimized for similar enzyme-targeting applications.

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity (logP): The target compound’s logP is expected to be lower than its 4-ethoxyphenyl analog due to fluorine’s smaller size and higher electronegativity compared to ethoxy.

- Metabolic Stability :

- Methoxy and ethoxy groups are susceptible to demethylation/demethoxylation, but fluorine’s stability may mitigate oxidative metabolism in the target compound .

Biological Activity

1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which includes a fluorophenyl group and a pyrrolidine moiety, suggests it may interact with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is C17H18FN3O2, with a molecular weight of approximately 315.35 g/mol. The compound features distinct functional groups that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18FN3O2 |

| Molecular Weight | 315.35 g/mol |

| IUPAC Name | 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea |

The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes, including neurotransmission and hormone signaling .

Anticancer Activity

Recent investigations have indicated that 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in human cancer cells, potentially through the activation of caspase pathways .

Neuroprotective Effects

The compound has also shown promise in neuroprotective studies. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Study on Anticancer Efficacy : A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM .

- Neuroprotection Study : In another study, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Treatment with the compound resulted in a 40% decrease in cell death compared to control groups .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea demonstrates enhanced selectivity towards certain biological targets, which may be attributed to the presence of the fluorine atom and methoxy group that modulate its pharmacokinetic properties.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(2-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | Anticancer, Neuroprotection | 8 |

| Similar Compound A | Moderate Anticancer Activity | 15 |

| Similar Compound B | Low Anticancer Activity | >20 |

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions:

Pyrrolidinone Core Formation : React 4-methoxyaniline with γ-butyrolactam under acidic conditions to form 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine .

Urea Linkage : Treat the intermediate with 2-fluorophenyl isocyanate in anhydrous dichloromethane at 0–5°C, followed by room-temperature stirring for 12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Optimization Tips :

- Use Schlenk techniques to exclude moisture, improving yield by ~15% .

- Replace batch reactors with continuous flow systems for scalable synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR in DMSO-d6 identifies substituent positions (e.g., 2-fluorophenyl δ 7.1–7.4 ppm; pyrrolidinone carbonyl δ 170–175 ppm) .

- 2D NMR (HSQC, HMBC) confirms urea linkage and spatial proximity of aryl groups .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ m/z calculated for C19H19FN3O3: 364.1412) .

- X-Ray Crystallography : Resolves stereochemistry (analogous structures in show planar urea moieties and dihedral angles <30° between aromatic rings) .

Q. What are the common chemical reactions observed in this compound’s urea and pyrrolidinone moieties?

Methodological Answer:

- Urea Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, reflux) conditions, yields 2-fluoroaniline and pyrrolidinone-amine derivatives .

- Pyrrolidinone Reduction : Use NaBH4/MeOH to reduce the 5-oxo group to a hydroxyl, altering hydrogen-bonding capacity .

- Electrophilic Aromatic Substitution : Bromination (Br2/Fe) at the 2-fluorophenyl ring (meta to F) introduces handles for further functionalization .

Q. How is initial biological activity screening typically designed for this compound?

Methodological Answer:

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) at 10 µM, using ADP-Glo™ assays .

- Antimicrobial Testing : MIC assays (e.g., vs. S. aureus or E. coli) in Mueller-Hinton broth .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC50 calculation) .

Key Controls : Include positive controls (e.g., imatinib for kinases, ciprofloxacin for bacteria) and solvent-only blanks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

Methodological Answer:

-

Substituent Variation :

-

Assay Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) in target-specific assays .

Q. What mechanistic approaches elucidate this compound’s interaction with PARP1 or other enzymes?

Methodological Answer:

- Enzyme Kinetics : Conduct Michaelis-Menten assays with recombinant PARP1, monitoring NAD+ depletion via fluorescence .

- Crystallography : Co-crystallize with PARP1 (PDB ID analog: 5WRZ) to identify binding pockets (e.g., fluorophenyl group in hydrophobic cleft) .

- Mutagenesis : Introduce PARP1 mutations (e.g., Ser904Ala) to assess critical binding residues .

Q. How can computational modeling predict binding modes and guide synthetic modifications?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Simulate binding to PARP1 (PDB: 5WRZ), scoring poses with the lowest ∆G .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

- QSAR Models : Train on IC50 data from analogs to predict bioactivity of virtual libraries (r² >0.7 validated) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Example : Discrepancies in IC50 for kinase inhibition (e.g., 1.2 µM vs. 8.5 µM in two studies):

- Assay Validation : Confirm ATP concentrations (2 mM vs. 1 mM may alter results) .

- Compound Integrity : Re-analyze via HPLC to rule out degradation (e.g., hydrolysis under assay conditions) .

- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) .

Q. What challenges arise in scaling up synthesis from milligram to gram scale?

Methodological Answer:

- Key Issues :

- Low Yield in Urea Coupling : Optimize stoichiometry (1.2 eq isocyanate) and use DMAP catalysis (yield ↑ from 45% to 72%) .

- Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water, 80% recovery) .

- Process Analytics : Implement in-line FTIR to monitor reaction progression and minimize byproducts .

Q. How can this compound be evaluated in combination therapies for synergistic effects?

Methodological Answer:

- Experimental Design :

- Dose Matrix : Test with cisplatin or paclitaxel in a 5x5 concentration grid .

- Synergy Calculation : Use Chou-Talalay combination index (CI <1 indicates synergy) .

- Mechanistic Insight : Perform RNA-seq on treated cells to identify pathways modulated by the combination (e.g., apoptosis ↑, DNA repair ↓) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.